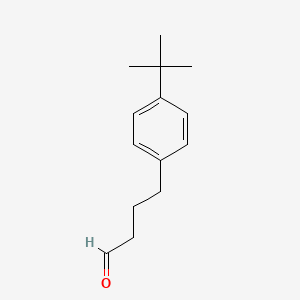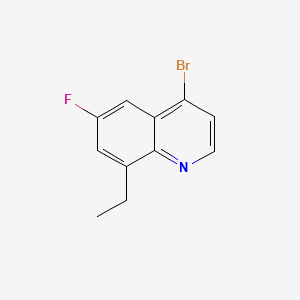
4-Bromo-8-ethyl-6-fluoroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-8-ethyl-6-fluoroquinoline is a fluorinated quinoline derivative Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-8-ethyl-6-fluoroquinoline typically involves the cyclization of appropriate aniline derivatives with suitable reagents. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-8-ethyl-6-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under suitable conditions.
Cross-Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate, along with ligands like triphenylphosphine, are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are typical choices.
Major Products Formed:
Nucleophilic Substitution: Substituted quinoline derivatives.
Cross-Coupling Reactions: Biaryl or heteroaryl derivatives.
Oxidation and Reduction: Oxidized or reduced quinoline derivatives.
Scientific Research Applications
4-Bromo-8-ethyl-6-fluoroquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of materials for electronic and optical applications.
Mechanism of Action
The mechanism of action of 4-Bromo-8-ethyl-6-fluoroquinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The presence of fluorine enhances its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
- 4-Bromo-6-fluoroquinoline
- 8-Bromo-6-fluoroquinoline
- 6-Bromo-8-fluoroquinoline
Comparison: 4-Bromo-8-ethyl-6-fluoroquinoline is unique due to the presence of the ethyl group at the 8-position, which can influence its chemical reactivity and biological activity. The combination of bromine, ethyl, and fluorine substituents provides a distinct profile compared to other similar compounds .
Properties
Molecular Formula |
C11H9BrFN |
|---|---|
Molecular Weight |
254.10 g/mol |
IUPAC Name |
4-bromo-8-ethyl-6-fluoroquinoline |
InChI |
InChI=1S/C11H9BrFN/c1-2-7-5-8(13)6-9-10(12)3-4-14-11(7)9/h3-6H,2H2,1H3 |
InChI Key |
WICDTCBTLUMUTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC2=C(C=CN=C12)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


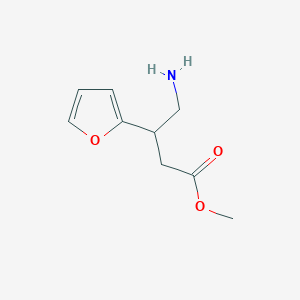
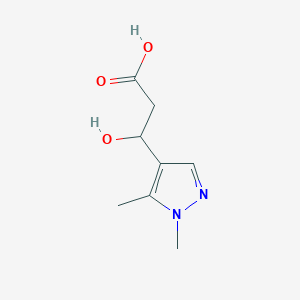
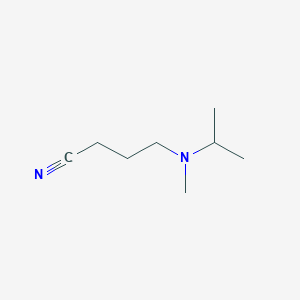
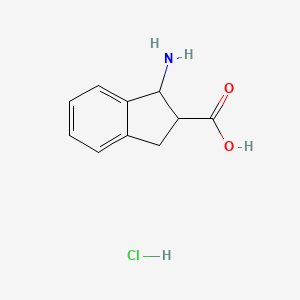
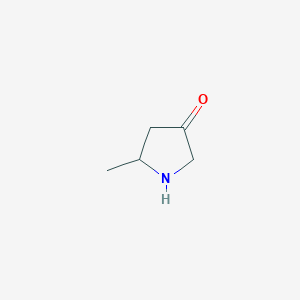
![(1-Ethyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride](/img/structure/B13607685.png)
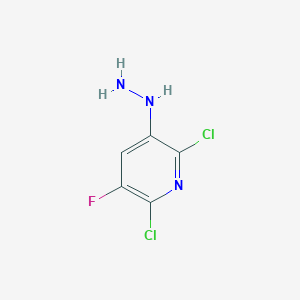
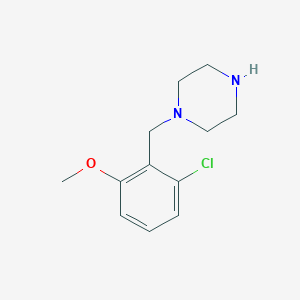

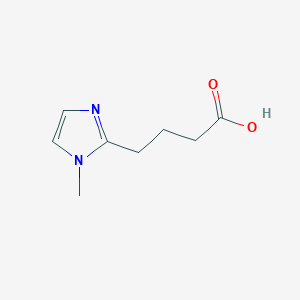
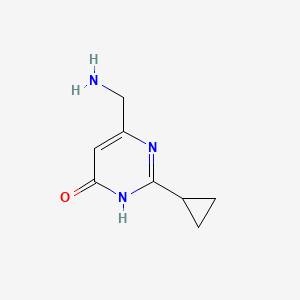
![3-[3-(Benzyloxy)phenyl]azetidine](/img/structure/B13607727.png)

